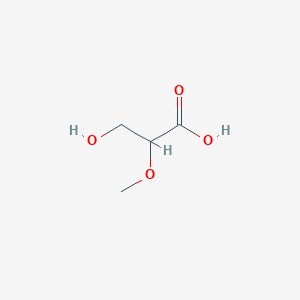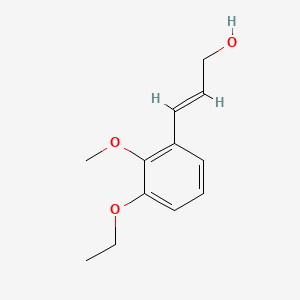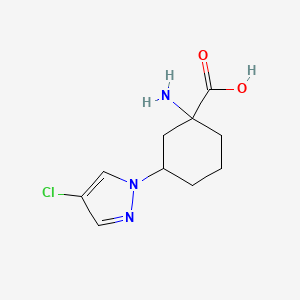
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane ring formation: The chlorinated pyrazole is then reacted with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.
Introduction of the amino group: This can be done through reductive amination or by using a suitable amine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide bases.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic or covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
1-Amino-3-(4-nitro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This can lead to distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
1-amino-3-(4-chloropyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O2/c11-7-5-13-14(6-7)8-2-1-3-10(12,4-8)9(15)16/h5-6,8H,1-4,12H2,(H,15,16) |
Clave InChI |
SQBPQPHTDFCWHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(C(=O)O)N)N2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
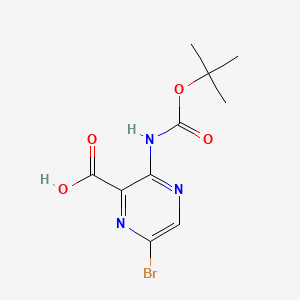
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

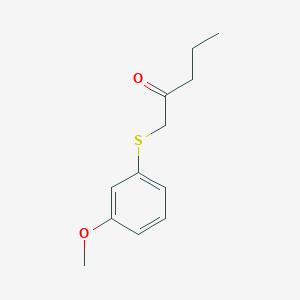
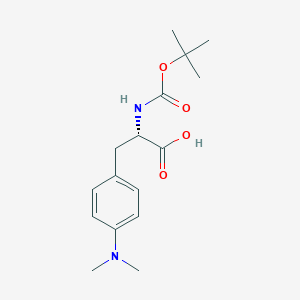

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
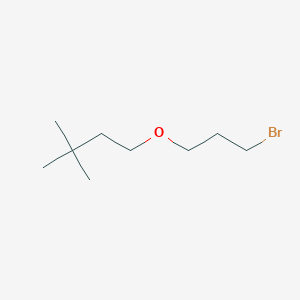
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)
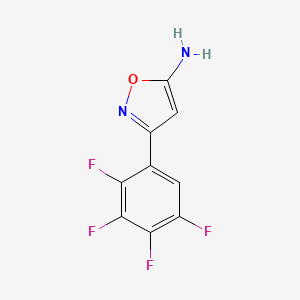
![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
